N-(4,6-dimethyl-2-pyridinyl)-2-(4-methylphenyl)acetamide
Overview
Description
N-(4,6-dimethyl-2-pyridinyl)-2-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.141913202 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological and Environmental Effects
Studies have detailed the biological consequences of exposure to various acetamide derivatives, highlighting their commercial importance and the significance of understanding their biological and environmental toxicology. Kennedy (2001) provided a comprehensive update on the toxicology of acetamide derivatives, emphasizing the need for continuous research due to their commercial relevance and the evolving understanding of their biological impacts (Kennedy, 2001).
Structural and Synthetic Studies
The molecular structure of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide has been elucidated, showcasing its planar configuration and the interactions that contribute to its stability. This structural insight is crucial for designing compounds with desired properties (Rodier et al., 1993).
Pharmaceutical Research
While avoiding specifics on drug use and side effects, it's worth noting that acetamide derivatives have been explored for their potential pharmaceutical applications. For instance, structure-activity relationship studies have identified potent and selective kappa-opioid agonists among N-[2-(1-pyrrolidinyl)ethyl]acetamides, highlighting the role of structural variations in achieving desired biological activities (Barlow et al., 1991).
Materials Science and Chemistry
In materials science, the synthesis of novel compounds incorporating pyridine units and their application in creating polyimides with unique properties, such as solubility and thermal stability, have been reported. These materials are promising for advanced applications due to their exceptional characteristics (Huang et al., 2012).
Agricultural Chemistry
The exploration of pyridine derivatives as insecticides indicates the potential of these compounds in pest control, demonstrating significant insecticidal activity against specific pests. This research contributes to the development of new, more effective agricultural chemicals (Bakhite et al., 2014).
Properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-4-6-14(7-5-11)10-16(19)18-15-9-12(2)8-13(3)17-15/h4-9H,10H2,1-3H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUXATGTZRKKCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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